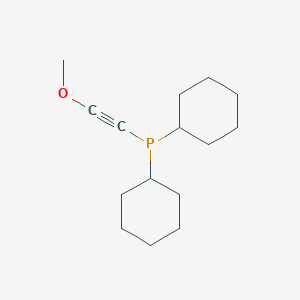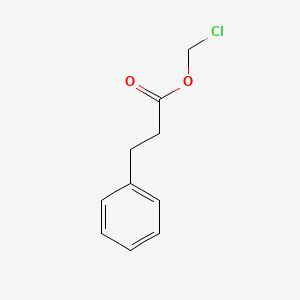
Propanoyl bromide, 2,3-dibromo-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl bromide, 2,3-dibromo-2-fluoro- is an organobromine compound with the molecular formula C3H3Br2FO It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl bromide, 2,3-dibromo-2-fluoro- typically involves the bromination and fluorination of propanoic acid derivatives. One common method is the bromination of 2,3-dibromopropanoic acid followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of propanoyl bromide, 2,3-dibromo-2-fluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the corrosive nature of bromine and fluorine reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoyl bromide, 2,3-dibromo-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted propanoic acids, amides, or thiols.
Oxidation: Products include dibromo-fluoroacetic acid or dibromo-fluoroacetone.
Reduction: Products include less substituted propanoic acid derivatives.
Scientific Research Applications
Propanoyl bromide, 2,3-dibromo-2-fluoro- has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of propanoyl bromide, 2,3-dibromo-2-fluoro- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-2-fluoropropanoic acid: Similar in structure but lacks the propanoyl group.
2,3-Dibromo-2-fluorobutane: Similar in having bromine and fluorine atoms but differs in the carbon chain length.
2,3-Dibromo-2-fluoropropanol: Similar in having bromine and fluorine atoms but contains a hydroxyl group instead of a carbonyl group.
Uniqueness
Propanoyl bromide, 2,3-dibromo-2-fluoro- is unique due to the presence of both bromine and fluorine atoms on the same carbon chain, which imparts distinct reactivity and chemical properties. This combination of halogens makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
96625-73-9 |
|---|---|
Molecular Formula |
C3H2Br3FO |
Molecular Weight |
312.76 g/mol |
IUPAC Name |
2,3-dibromo-2-fluoropropanoyl bromide |
InChI |
InChI=1S/C3H2Br3FO/c4-1-3(6,7)2(5)8/h1H2 |
InChI Key |
PRMZXHPJKQJSSR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)Br)(F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)




![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
